molecular formula C25H27NO6 B2513124 3-(2-ethoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 946236-31-3

3-(2-ethoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2513124
CAS No.: 946236-31-3
M. Wt: 437.492
InChI Key: SUOZINHINFKQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Ethoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazinone derivative characterized by a fused tricyclic core structure. Key structural features include:

  • Substituents: 2-Ethoxyphenoxy group at position 3: Enhances lipophilicity and may influence receptor binding. Tetrahydrofuran (THF)-derived methyl group at position 9: Introduces stereochemical complexity and modulates solubility . Methyl group at position 2: Steric effects may impact molecular interactions.

Properties

IUPAC Name

3-(2-ethoxyphenoxy)-2-methyl-9-(oxolan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO6/c1-3-28-21-8-4-5-9-22(21)32-24-16(2)31-25-18(23(24)27)10-11-20-19(25)14-26(15-30-20)13-17-7-6-12-29-17/h4-5,8-11,17H,3,6-7,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOZINHINFKQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)CC5CCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Structure

The compound can be described by its IUPAC name and structural formula, which highlights the presence of key functional groups such as the tetrahydrofuran moiety and the chromeno oxazine structure. The molecular formula is C20H25N1O5C_{20}H_{25}N_{1}O_{5}, with a molecular weight of approximately 357.42 g/mol.

Structural Features

  • Tetrahydrofuran moiety : Known for its role in enhancing solubility and bioavailability.
  • Chromeno structure : Often associated with various pharmacological activities, including anti-inflammatory and antioxidant properties.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in disease processes. The following mechanisms have been identified:

  • Inhibition of Sodium Channels : The compound has been reported to act as an inhibitor of sodium channels, which can be crucial in managing pain and other neurological conditions .
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against Hepatitis B virus (HBV) and possibly HIV .

In Vitro Studies

In vitro assays have demonstrated the following biological effects:

  • Cytotoxicity : The compound exhibited moderate cytotoxicity against several cancer cell lines, including HeLa and MCF-7 cells, with IC50 values ranging from 5 to 10 μg/mL .
  • Antiviral Efficacy : In cell-based assays, the compound showed promising results with EC50 values indicating effective inhibition of viral replication .

Data Summary Table

Biological ActivityAssay TypeIC50/EC50 ValuesReference
Cytotoxicity (HeLa cells)MTT Assay5 μg/mL
Cytotoxicity (MCF-7 cells)MTT Assay6 μg/mL
Antiviral Activity (HBV)Cell-based assayEC50 = 7.8 nM
Sodium Channel InhibitionElectrophysiological assayPotent inhibitor

Case Study 1: Antiviral Properties

In a study investigating the antiviral potential against HBV, the compound was synthesized and tested alongside known antiviral agents. The results indicated that while some derivatives showed no activity, the specific formulation of this compound demonstrated significant inhibition of HBV replication at low concentrations. This highlights its potential as a lead compound for further development in antiviral therapies.

Case Study 2: Cancer Cell Line Testing

Another study focused on evaluating the cytotoxic effects on various cancer cell lines. The results indicated that the compound's structural features contributed to its ability to induce apoptosis in cancer cells, making it a candidate for further investigation in cancer treatment protocols.

Scientific Research Applications

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, notably the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Compounds similar to this have shown significant antioxidant capacity, which is crucial for preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
Compound A1.37 times higherYes
Compound B1.35 times higherYes
3-(2-ethoxyphenoxy)-2-methyl...TBDTBD

Preliminary results indicate that certain derivatives exhibit antioxidant activities that surpass those of ascorbic acid, highlighting their potential utility in health applications.

Anticancer Activity

The anticancer properties of this compound have been studied against various cancer cell lines. Notably, derivatives have demonstrated cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Compound Tested
U-8719.6 ± 1.53-(2-ethoxyphenoxy)-2-methyl...
MDA-MB-231TBDTBD

The compound exhibited a significantly lower IC50 value against U-87 cells compared to MDA-MB-231 cells, indicating higher sensitivity and potential therapeutic applications in glioblastoma treatment.

Case Studies

Several studies have explored the biological significance of oxazine derivatives:

  • Antioxidant Screening : A study evaluating multiple derivatives found that specific functional groups significantly enhanced radical scavenging activity.
  • Anticancer Efficacy : Another investigation highlighted the efficacy of oxazine derivatives against various cancer cell lines, with some compounds demonstrating more than twice the activity compared to standard chemotherapeutics.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Key Features Melting Point (°C) Yield (%) Biological Activity (Source)
3-(2-Ethoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one 3: 2-Ethoxyphenoxy; 9: THF-methyl; 2: Methyl High lipophilicity; stereochemical diversity N/A N/A Inferred antiviral/antifungal
9-Benzyl-2-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (6a) 9: Benzyl; 2: Phenyl Planar aromatic substituents; moderate solubility 138–140 40 Antiviral (EC₅₀: 12 μM)
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxypentyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4-one (4b) 3: 3,4-Dimethoxyphenyl; 9: 4-Hydroxypentyl Polar hydroxyl group enhances aqueous solubility 109–110 73 Antifungal (IC₅₀: 8 μM)
9-(2-Methoxyethyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-chromeno-oxazin-4-one () 9: 2-Methoxyethyl; 2: CF₃; 3: 4-Methoxyphenyl Electron-withdrawing CF₃ group; improved metabolic stability N/A N/A Not reported

Key Observations:

Substituent Effects on Bioactivity: The 2-ethoxyphenoxy group in the target compound may enhance membrane permeability compared to the 4-methoxyphenyl group in , which is bulkier and less flexible .

Synthetic Accessibility :

  • Derivatives with benzyl groups (e.g., 6a) are synthesized in moderate yields (40–70%) via nucleophilic substitution and cyclization . The target compound’s THF-methyl group may require more complex stereoselective synthesis, reducing yield.

Thermal Stability: Methyl and benzyl derivatives (e.g., 6a–6e) exhibit melting points between 124–164°C, suggesting moderate stability . The target compound’s ethoxyphenoxy group may lower melting points due to reduced crystallinity.

Comparison with Non-Chromeno-Oxazinone Derivatives

Table 2: Activity Comparison with Heterocyclic Analogues

Compound Class Core Structure Notable Substituents Bioactivity (Source)
Thiazolidinones () 1,3-Thiazolidin-4-one Benzodioxolyl, methoxyphenyl Anticancer (IC₅₀: 5–20 μM)
Pyrimidines () Chromeno[2,3-d]pyrimidin-4-one Chlorobenzylidene, chlorophenyl Antimicrobial (MIC: 4–16 μg/mL)
Chromeno-oxazinones (Target) Chromeno[8,7-e][1,3]oxazin-4(8H)-one Ethoxyphenoxy, THF-methyl Inferred broader spectrum (antiviral)

Key Observations:

  • Chromeno-oxazinones generally exhibit lower cytotoxicity than thiazolidinones, making them preferable for therapeutic applications .
  • The THF-methyl group in the target compound may confer superior metabolic stability over pyrimidine derivatives with halogenated aryl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.